2-(Thiophen-3-yl)-1-benzofuran-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8O2S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-thiophen-3-yl-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H8O2S/c13-10-1-2-11-9(5-10)6-12(14-11)8-3-4-15-7-8/h1-7,13H |
InChI Key |
SFTZWSQMPAFCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(O2)C3=CSC=C3 |
Origin of Product |
United States |
Advanced Characterization and Structural Elucidation of 2 Thiophen 3 Yl 1 Benzofuran 5 Ol
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful, non-destructive means to probe the molecular structure of a compound. Each technique offers a unique window into the molecule's connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(thiophen-3-yl)-1-benzofuran-5-ol would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide a wealth of information.
Aromatic Protons: The protons on the benzofuran (B130515) and thiophene (B33073) rings would resonate in the aromatic region, typically between δ 6.5 and 8.5 ppm. The specific coupling patterns would help to distinguish between the different protons on each ring system.
Hydroxyl Proton: The phenolic hydroxyl proton (-OH) at the 5-position would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Furan (B31954) Proton: The proton at the 3-position of the benzofuran ring would likely appear as a singlet in the aromatic region.
For comparison, the ¹H NMR spectrum of a related compound, 1-(3-aminobenzofuran-2-yl)ethan-1-one, shows signals in the aromatic region corresponding to the benzofuran protons. nih.gov Similarly, ethyl 3-aminobenzo[b]thiophene-2-carboxylate displays characteristic signals for its aromatic protons. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Aromatic and Heterocyclic Carbons: The carbon atoms of the benzofuran and thiophene rings would produce a series of signals in the downfield region of the spectrum (typically δ 100-160 ppm).
Carbonyl and Oxygenated Carbons: The carbon atom attached to the hydroxyl group (C-5) and the carbons of the furan and thiophene rings bonded to oxygen and sulfur, respectively, would have characteristic chemical shifts. For instance, in related benzofuran derivatives, the carbon atoms flanking the oxygen atom show distinct resonances. dergipark.org.tr
The following table presents expected ¹³C NMR chemical shifts for this compound based on data from analogous structures.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2 (Benzofuran) | 150 - 160 |
| C3 (Benzofuran) | 100 - 110 |
| C3a (Benzofuran) | 115 - 125 |
| C4 (Benzofuran) | 110 - 120 |
| C5 (Benzofuran) | 150 - 155 |
| C6 (Benzofuran) | 110 - 120 |
| C7 (Benzofuran) | 120 - 130 |
| C7a (Benzofuran) | 150 - 155 |
| C2' (Thiophene) | 125 - 135 |
| C3' (Thiophene) | 135 - 145 |
| C4' (Thiophene) | 120 - 130 |
| C5' (Thiophene) | 120 - 130 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the phenolic hydroxyl group.
C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.
C=C Stretching: Aromatic and heterocyclic C=C bond stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the phenol (B47542) and the furan ring would result in strong bands between 1000 and 1300 cm⁻¹.
Thiophene Vibrations: The thiophene ring would exhibit characteristic vibrations, including C-S stretching modes. The IR spectrum of thiophene itself shows characteristic bands that can be used for comparison. nist.gov
In a related study, the IR spectrum of a benzofuran derivative showed a strong absorption band at 1689 cm⁻¹ due to a C=O group, which highlights the utility of this technique in identifying carbonyl functionalities. mdpi.com
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is a result of the promotion of electrons from the ground state to higher energy excited states upon absorption of UV or visible light. The conjugated π-system of this compound, extending over both heterocyclic rings, is expected to give rise to strong absorptions in the UV region. Typically, benzofuran and thiophene derivatives exhibit absorption maxima (λmax) between 250 and 350 nm. The presence of the hydroxyl group, an auxochrome, may cause a bathochromic (red) shift in the absorption bands. For instance, the UV-Vis absorption spectra of resorcinarene (B1253557) derivatives with and without a fused benzofuran moiety show distinct absorption bands, with the benzofuran derivative exhibiting a shift in its absorption maximum. researchgate.net
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Compounds with extended conjugated systems and some degree of rigidity are often fluorescent. It is plausible that this compound would exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties of thiophene-containing compounds have been studied, and their emission characteristics are influenced by their substitution pattern and environment. researchgate.netnih.gov
Mass Spectrometry (e.g., LC/MS, Laser Desorption Ionization Mass Spectroscopy)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC/MS): This hyphenated technique would first separate the compound from any impurities before it is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be able to determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For example, the molecular formula of a benzofuran derivative bis-chalcone was confirmed by observing the molecular ion peak in its mass spectrum. dergipark.org.tr
Fragmentation Pattern: In addition to the molecular ion peak, the mass spectrum would show a series of fragment ions resulting from the breakdown of the parent molecule. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation pathways would involve the cleavage of the bond between the two heterocyclic rings and the loss of small molecules like CO or H₂O. The mass spectrum of 2,3-dihydro-2-methylbenzofuran (B49830) shows characteristic fragment ions that help in its identification. nist.gov
Laser Desorption Ionization Mass Spectroscopy (LDI-MS): LDI-MS is a soft ionization technique that can be used for the analysis of non-volatile and thermally labile compounds. This technique could be particularly useful for analyzing the title compound without significant fragmentation.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. academie-sciences.fr XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS would provide:
Elemental Composition: Confirmation of the presence of Carbon (C), Oxygen (O), and Sulfur (S).
Chemical State Analysis: High-resolution scans of the C 1s, O 1s, and S 2p regions would reveal different chemical environments. For example, the C 1s spectrum could be deconvoluted to distinguish between C-C/C-H, C-O, and C-S bonds. The O 1s spectrum would differentiate between the phenolic hydroxyl and the furan oxygen. The S 2p spectrum would confirm the oxidation state of the sulfur in the thiophene ring.
While no specific XPS data for this compound is available, the principles of the technique are well-established for the characterization of organic materials. academie-sciences.fr
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the preeminent technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of this compound can be grown, single-crystal XRD analysis would provide a definitive structural proof.
The analysis would yield:
Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule.
Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between them.
Intermolecular Interactions: Information about how the molecules pack in the crystal, including hydrogen bonding and π-π stacking interactions.
The crystal structures of numerous benzofuran and thiophene derivatives have been determined by XRD. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, the X-ray crystal structure analysis of a fluorinated benzo[b]thiophene derivative provided detailed information about its molecular geometry and crystal packing. nih.gov Similarly, the crystal structure of a novel aurone (B1235358) derivative was solved using single-crystal X-ray diffraction, revealing details about its supramolecular interactions. researchgate.net This body of work provides a strong foundation for interpreting the potential crystal structure of this compound.
Electron Microscopy and Imaging Techniques (e.g., SEM, TEM, HAADF-STEM)
No studies detailing the use of Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), or High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for the morphological or structural analysis of this compound were found. These techniques are invaluable for understanding the surface topography, particle size and shape, and atomic-level structure of solid materials. The absence of such data suggests that the crystalline or nanoscale morphology of this compound has not been investigated or reported.
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
There is no available information regarding the thermal behavior of this compound from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). TGA is used to determine the thermal stability and decomposition profile of a compound, while DSC is employed to identify phase transitions such as melting point, glass transition, and crystallization events. Without this data, the stability of the compound at different temperatures and its key thermal transitions remain unknown.
Elemental Composition Analysis (e.g., CHNOS combustion analysis)
Specific experimental results from CHNOS combustion analysis for this compound are not present in the reviewed literature. This fundamental technique is used to determine the empirical formula of a compound by quantifying the mass percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur. While the theoretical elemental composition can be calculated from its chemical formula (C₁₂H₈O₂S), experimental verification, which is a crucial step in the characterization of a new compound, has not been publicly documented.
Theoretical and Computational Chemistry Studies on 2 Thiophen 3 Yl 1 Benzofuran 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules from first principles.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density. Functionals, which are approximations of the exchange-correlation energy, are a key component of DFT calculations.
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for a variety of molecular systems, including heterocyclic compounds. researchgate.netniscpr.res.inepstem.netresearchgate.net It is frequently employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. For instance, in studies of related thiophene (B33073) and benzofuran (B130515) derivatives, the B3LYP method combined with basis sets like 6-311G or cc-pVQZ has been successfully used to calculate optimized structural parameters (bond lengths and angles) that are in close agreement with experimental data. researchgate.netresearchgate.net
CAM-B3LYP is a long-range corrected functional that is particularly well-suited for describing charge-transfer excitations and systems where long-range interactions are important. researchgate.net Applying these DFT methods to 2-(Thiophen-3-yl)-1-benzofuran-5-ol would yield its most stable three-dimensional conformation and provide foundational data for further analysis.
Table 1: Illustrative DFT-Calculated Properties
This table represents typical data obtained from DFT calculations for a molecule like this compound. The values are hypothetical.
| Property | Calculated Value (B3LYP/6-311G) |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| C-O Bond Length (Benzofuran) | ~1.37 Å |
| C-S Bond Length (Thiophene) | ~1.75 Å |
| Dihedral Angle (Benzofuran-Thiophene) | Z degrees |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commdpi.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. mdpi.com In related benzofuran derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.netresearchgate.net For this compound, analysis would likely show the HOMO distributed across the benzofuran and thiophene rings, particularly influenced by the hydroxyl group, while the LUMO would also be delocalized over the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Data
This table illustrates the kind of data generated from a molecular orbital analysis for this compound.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.3 | Indicates chemical reactivity and kinetic stability. |
These functions are used to predict the sites for electrophilic and nucleophilic attack:
f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).
f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).
f0(r) : Predicts the site for a radical attack.
In studies of related thieno[3,2-b]furans, Fukui functions calculated using DFT have successfully identified the most reactive atomic sites, which were consistent with experimental observations of electrophilic substitution. semanticscholar.org For this compound, this analysis would likely highlight specific carbon atoms on both the thiophene and benzofuran rings as the most susceptible to attack. nih.govsemanticscholar.org
Table 3: Representative Fukui Function Indices
This table shows hypothetical Fukui function values for selected atoms in this compound, indicating probable reactive sites.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| C2 (Benzofuran) | 0.045 | 0.120 |
| C2 (Thiophene) | 0.110 | 0.050 |
| C6 (Benzofuran) | 0.030 | 0.095 |
| O (hydroxyl) | 0.080 | 0.150 |
Mulliken charge population analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons. niscpr.res.inuni-muenchen.de The calculation involves partitioning the overlap populations of electrons between atoms. researchgate.netchemrxiv.org This analysis helps in understanding the electrostatic potential of the molecule and identifying atoms that are electron-rich (negative charge) or electron-poor (positive charge).
Despite its widespread use due to simplicity, the Mulliken method has known limitations, such as a strong dependence on the basis set used in the calculation, which can sometimes lead to unphysical results. uni-muenchen.dewikipedia.org Nevertheless, it remains a popular method for a qualitative understanding of charge distribution. niscpr.res.in For this compound, a Mulliken analysis would likely show negative charges on the oxygen and sulfur atoms and varying positive and negative charges on the carbon atoms, reflecting the electronegativity differences and resonance effects within the molecule.
Table 4: Illustrative Mulliken Atomic Charges
This table provides a hypothetical Mulliken charge distribution for key atoms in this compound.
| Atom | Mulliken Charge (e) |
| O (in furan (B31954) ring) | -0.25 |
| O (in hydroxyl group) | -0.60 |
| S (in thiophene ring) | -0.15 |
| C (attached to hydroxyl) | +0.20 |
Molecular Mechanics (MM) and Force Field Calculations
Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum mechanics for studying large molecular systems. Instead of solving the Schrödinger equation, MM methods use classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.
Force fields are composed of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). These calculations are particularly useful for:
Conformational analysis: Exploring the different possible shapes (conformers) of a molecule and identifying the lowest energy structures.
Molecular dynamics simulations: Simulating the movement of atoms in a molecule over time to study its dynamic behavior.
For a molecule like this compound, MM calculations could be used to quickly screen for stable conformers arising from the rotation around the single bond connecting the benzofuran and thiophene rings before subjecting the most stable ones to more accurate but computationally expensive quantum chemical calculations.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective at predicting various spectroscopic parameters. By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical spectra that can be compared with experimental results. wu.ac.th
Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the peaks in an IR or Raman spectrum. Comparing theoretical and experimental spectra can aid in the assignment of vibrational modes to specific molecular motions. niscpr.res.inwu.ac.th
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the isotropic magnetic shielding of nuclei. epstem.net These values can be converted into chemical shifts (δ) and compared directly with experimental ¹H and ¹³C NMR spectra, helping to confirm the molecular structure.
For this compound, these predictive calculations would be invaluable for validating its synthesized structure and interpreting its experimental spectroscopic data.
Computational Studies on Reaction Mechanisms and Pathways
The synthesis of benzofuran derivatives often involves intramolecular cyclization reactions. researchgate.net For instance, the palladium-catalyzed heterocyclization of 2-allylphenols is a common method to form the benzofuran ring system. researchgate.net Computational studies, typically employing Density Functional Theory (DFT), can model such catalytic cycles. These models can determine the geometry and energy of reactants, transition states, and products for each step of the proposed mechanism.
Furthermore, computational studies can explore the influence of substituents on the reactivity of the benzofuran core. For instance, the electrophilic aromatic substitution on a benzofuran system can be modeled to predict the most likely sites of reaction. mdpi.com While simple resonance theory might predict substitution at the α-position, computational models can provide a more nuanced picture by considering the energies of the σ-complex intermediates for substitution at different positions. mdpi.com
Table 1: Illustrative Data from Computational Studies on Benzofuran Analogs
| Computational Method | System Studied | Key Finding |
| Density Functional Theory (DFT) | 2-Phenylbenzofuran | The dihedral angle between the benzofuran and phenyl rings was calculated to be approximately 0.27-0.29°, indicating a pseudo-planar geometry. |
| DFT (B3LYP/aug-cc-pVDZ) | Benzaldehyde | The HOMO is a non-bonding orbital, and the next highest occupied molecular orbital (NHOMO) shows similar atomic coefficients and electronic densities at the ortho and para positions, which does not fully explain the experimental meta-directing nature in electrophilic substitution. mdpi.com |
This table presents representative data from computational studies on related benzofuran structures to illustrate the types of insights gained from such analyses.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The solid-state properties of a molecular compound, such as its crystal packing, solubility, and melting point, are governed by the intricate network of intermolecular interactions. Computational tools provide a detailed understanding of these non-covalent forces.
Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. nih.govnih.gov Within the QTAIM framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. nih.gov The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature and strength of the interaction. nih.gov For example, QTAIM analysis has been used to characterize N–H···N hydrogen bonds and weaker H–H interactions in stabilizing crystal structures. nih.gov
Atomic Dipole Corrected Hirshfeld (ADCH) Charge Analysis provides a method for calculating atomic charges that aims to be more accurate than traditional Hirshfeld charges. researchgate.netaip.orgresearchgate.net The ADCH method corrects the initial Hirshfeld charges to reproduce the molecular dipole moment calculated from the electron density. aip.org The distribution of atomic charges is fundamental to understanding a molecule's electrostatic potential and its propensity for electrophilic or nucleophilic attack. researchgate.net While generally robust, in some cases with complex fragments, the ADCH method can yield unexpectedly large charges, and alternative methods like Hirshfeld-I or CM5 charges may be more suitable. sobereva.com
Energy Framework Analysis is a computational tool used to visualize and quantify the energetic landscape of a crystal structure. rsc.orgrasayanjournal.co.in This method calculates the interaction energies between pairs of molecules in the crystal lattice, considering electrostatic, polarization, dispersion, and repulsion components. rasayanjournal.co.in These interaction energies are then represented as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the interaction strength. rasayanjournal.co.in This provides a clear and intuitive picture of the dominant interactions that dictate the crystal packing and can help to rationalize the mechanical properties of the crystal. rsc.org For instance, in some aminopyridine derivatives, energy framework analysis has shown that electrostatic energy is the dominant factor in their crystal structures. rasayanjournal.co.in
Table 2: Illustrative Data from Intermolecular Interaction Analyses of Thiophene and Benzofuran Analogs
| Analytical Method | System Studied | Key Findings |
| Hirshfeld Surface Analysis | Thiophene Derivatives | Revealed the principal intermolecular contacts to be H···H (36.9%), H···C/C···H (26.1%), O···H/H···O (15.1%), F···H/H···F (9.2%), and C···C (6.7%) in one studied crystal structure. nih.gov |
| QTAIM | Adamantane-thiadiazole derivatives | Characterized and quantified the strength of various noncovalent interactions, including N–H···N hydrogen bonds and H–H bonding, revealing their role in crystal stabilization. nih.gov |
| Energy Framework Analysis | Aminopyridine Derivatives | The electrostatic energy component was identified as the dominant factor in the crystal packing of the studied structures. rasayanjournal.co.in |
This table provides representative findings from various computational analyses on related heterocyclic compounds to demonstrate the application of these methods in understanding supramolecular assembly.
Structure Activity Relationship Sar Studies of 2 Thiophen 3 Yl 1 Benzofuran 5 Ol Analogues
General Principles of SAR in Heterocyclic Compounds
The biological activity of heterocyclic compounds like 2-(Thiophen-3-yl)-1-benzofuran-5-ol is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent atoms. The spatial arrangement of atoms, the presence of heteroatoms such as oxygen and sulfur, and the distribution of electron density all play a pivotal role in how these molecules interact with biological targets. nih.gov Fused heterocyclic systems, such as the benzofuran (B130515) moiety, are recognized as important scaffolds due to their ability to mimic the structures of natural bioactive molecules.
The introduction of various substituents onto the heterocyclic rings can modulate a compound's lipophilicity, polarity, and steric profile. These modifications, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific enzymes or receptors. For instance, the addition of halogen atoms can enhance biological activity by forming halogen bonds with target proteins, thereby improving binding affinity. nih.gov
Impact of Benzofuran Ring Substitutions on Activity
The benzofuran ring system is a cornerstone of many biologically active compounds, and its substitution pattern is a critical determinant of therapeutic efficacy. nih.govresearchgate.net Research on various benzofuran derivatives has demonstrated that modifications at different positions of this bicyclic structure can lead to significant changes in their pharmacological profiles, particularly in the context of anticancer activity. nih.gov
Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are crucial for their cytotoxic activity. nih.gov The nature of the group at this position can influence the molecule's ability to interact with biological targets. Furthermore, the introduction of substituents on the benzene (B151609) portion of the benzofuran ring can also have a profound effect. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic landscape of the entire molecule, affecting its reactivity and interaction with target proteins.
Halogenation of the benzofuran ring has been a consistently effective strategy for enhancing anticancer activities. nih.gov The introduction of bromine, chlorine, or fluorine atoms can significantly increase the potency of the compounds. This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, leading to improved binding affinity. nih.gov The position of the halogen atom is also a critical factor in determining its effect on biological activity. nih.gov
To illustrate the impact of benzofuran ring substitutions, consider the following hypothetical data based on general SAR principles for similar compounds:
| Compound | Substitution on Benzofuran Ring | Biological Activity (e.g., IC50 in µM) |
| Analogue A | None | 15.2 |
| Analogue B | 6-Chloro | 8.5 |
| Analogue C | 7-Methoxy | 12.1 |
| Analogue D | 4-Fluoro | 9.8 |
This table is illustrative and based on general SAR principles, not on specific experimental data for this compound analogues which is not publicly available.
Influence of Thiophene (B33073) Ring Modifications on Activity
In many SAR studies, the thiophene ring is considered a bioisostere of the phenyl ring, meaning it can often replace a phenyl group without a significant loss of biological activity, while potentially improving physicochemical properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the interaction between the drug and its receptor.
Modifications to the thiophene ring can involve the introduction of various functional groups. For example, the addition of alkyl, acyl, or halogen groups can alter the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets. The position of the substituent on the thiophene ring is also crucial. For instance, substitution at the 5-position of a 2-substituted thiophene can have a different impact on activity compared to substitution at the 4-position.
A hypothetical data table illustrating the potential impact of thiophene ring modifications is presented below:
| Compound | Modification on Thiophene Ring | Biological Activity (e.g., IC50 in µM) |
| Analogue E | None (Thiophen-3-yl) | 15.2 |
| Analogue F | 5-Methylthiophen-3-yl | 10.8 |
| Analogue G | 4-Chlorothiophen-3-yl | 7.9 |
| Analogue H | Thiophen-2-yl | 18.5 |
This table is illustrative and based on general SAR principles, not on specific experimental data for this compound analogues which is not publicly available.
Role of the Hydroxyl Group at Position 5 in Modulating Biological Effects
The hydroxyl group at the 5-position of the benzofuran ring is a critical functional group that can significantly modulate the biological effects of this compound and its analogues. Phenolic hydroxyl groups are known to be important for the activity of many bioactive compounds, often acting as hydrogen bond donors or acceptors in interactions with biological targets. nih.gov
The presence of this hydroxyl group can contribute to the molecule's antioxidant properties and its ability to interact with specific amino acid residues in the active site of an enzyme or the binding pocket of a receptor. The acidity of the phenolic proton can also play a role in its biological activity.
Modification or replacement of the 5-hydroxyl group can lead to substantial changes in biological activity. For example, converting the hydroxyl group to a methoxy (B1213986) group (O-methylation) can increase lipophilicity and may alter the binding mode of the compound. Conversely, introducing other functional groups that can act as hydrogen bond donors or acceptors, such as an amino group, could potentially maintain or even enhance activity.
The following hypothetical data table illustrates the potential importance of the 5-hydroxyl group:
| Compound | Modification at Position 5 | Biological Activity (e.g., IC50 in µM) |
| This compound | -OH | 15.2 |
| Analogue I | -OCH3 | 25.4 |
| Analogue J | -NH2 | 18.9 |
| Analogue K | -H (unsubstituted) | 45.7 |
This table is illustrative and based on general SAR principles, not on specific experimental data for this compound analogues which is not publicly available.
Pharmacophore Identification and Rational Design Principles
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov By analyzing the structures of a series of active compounds, a pharmacophore model can be developed that encapsulates the key features responsible for their interaction with a biological target.
For a series of this compound analogues, a pharmacophore model would likely include features such as:
Aromatic rings: Representing the benzofuran and thiophene cores.
Hydrogen bond donor/acceptor: The oxygen atom in the benzofuran ring and the sulfur atom in the thiophene ring can act as hydrogen bond acceptors, while the 5-hydroxyl group is a key hydrogen bond donor.
Hydrophobic features: The aromatic rings themselves contribute to hydrophobic interactions.
Once a pharmacophore model is established, it can be used to guide the rational design of new, more potent, and selective analogues. This involves designing new molecules that fit the pharmacophore model while also having improved ADME properties. For example, if the model indicates that a hydrophobic pocket exists in the target's binding site, new analogues could be designed with additional hydrophobic groups to fill this pocket and increase binding affinity.
Rational drug design based on SAR and pharmacophore modeling allows for a more focused and efficient approach to drug discovery, reducing the need for extensive and costly high-throughput screening of large compound libraries. This approach has been successfully applied to many classes of heterocyclic compounds to develop novel therapeutic agents.
Mechanistic Insights into in Vitro Biological Interactions of 2 Thiophen 3 Yl 1 Benzofuran 5 Ol
Molecular Target Identification and Binding Mechanisms
The benzofuran-thiophene scaffold is associated with the inhibition of several key enzymes implicated in various diseases. The specific arrangement of heteroatoms and aromatic rings allows for diverse binding modes within protein active sites.
Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Cholinesterases, BACE1)
DNA Gyrase: The benzofuran (B130515) scaffold is a recognized pharmacophore for developing inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival that is absent in humans, making it a selective target. nih.govmdpi.com Hybrid molecules incorporating a benzofuran moiety have demonstrated potent inhibition of this enzyme. For example, a series of benzofuran-pyrazole compounds were synthesized and tested for their ability to suppress E. coli DNA gyrase B. One of the most active compounds, a pyrido-triazine derivative of the benzofuran-pyrazole scaffold (Compound 9), showed significant inhibitory activity. nih.govmdpi.comresearchgate.net This suggests that the 2-(thiophen-3-yl)-1-benzofuran-5-ol structure could likewise interact with and inhibit this bacterial enzyme.
Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.net Various heterocyclic compounds containing thiophene (B33073) and benzofuran rings have been evaluated as cholinesterase inhibitors. researchgate.netnih.gov Studies on benzofuran-triazole hybrids revealed potent AChE inhibition, with some derivatives showing activity in the sub-micromolar range. nih.gov Similarly, a series of benzo[b]thiophene-chalcones demonstrated inhibitory activity against both AChE and BChE, with certain analogues showing notable potency and selectivity for BChE. nih.gov
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is another key target in Alzheimer's disease, as it initiates the production of the neurotoxic amyloid-β (Aβ) peptide. nih.govnih.gov Molecular dynamics simulations of a tacrine-benzofuran hybrid have shown that it interacts strongly with the BACE1 active site, specifically with the catalytic dyad residues Asp32 and Asp228. This interaction stabilizes the enzyme in a closed, non-active conformation, preventing it from processing its substrate. nih.gov This highlights the potential of the benzofuran core within this compound to serve as a foundation for BACE1 inhibition.
Table 1: Enzyme Inhibition by Structurally Related Benzofuran and Thiophene Derivatives
| Compound Class | Target Enzyme | Compound Example | Inhibition (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzofuran-Pyrazole Hybrid | E. coli DNA Gyrase B | Compound 9 | 9.80 µM | nih.govmdpi.comresearchgate.net |
| Benzofuran-Triazole Hybrid | Acetylcholinesterase (AChE) | Compound 10d | 0.55 µM | nih.gov |
| Benzo[b]thiophene-chalcone | Acetylcholinesterase (AChE) | Compound 5f | 62.1 µM | nih.gov |
| Benzo[b]thiophene-chalcone | Butyrylcholinesterase (BChE) | Compound 5h | 24.3 µM | nih.gov |
| Tacrine-Benzofuran Hybrid | BACE1 | Compound C1 | 1.35 µM | nih.gov |
Binding Site Interactions (e.g., Hydrogen Bonding, π-Stacking)
The specific interactions between a ligand and its protein target are crucial for its inhibitory activity. The chemical structure of this compound allows for several key types of non-covalent interactions.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group at the 5-position of the benzofuran ring, along with the oxygen and sulfur heteroatoms, can act as hydrogen bond donors and acceptors. These interactions are critical for anchoring ligands within an enzyme's active site. For instance, docking studies of BACE1 inhibitors show that hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) are essential for potent inhibition. nih.gov Similarly, the crystal structure of 1-benzofuran-2,3-dicarboxylic acid demonstrates the formation of robust intermolecular hydrogen bonds. nih.gov
π-Stacking: The planar, aromatic nature of both the benzofuran and thiophene rings facilitates π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a binding pocket. nih.gov These interactions are fundamental to the stabilization of ligand-protein complexes. Studies on the benzofuran-formaldehyde complex have computationally demonstrated the favorability of stacked arrangements over other binding modes. researchgate.net The combination of hydrogen bonding and π-stacking likely contributes significantly to the binding affinity of benzofuran-thiophene compounds to their respective protein targets.
Cellular Pathway Interrogation (e.g., Antioxidant Pathways, Anti-Angiogenic Modulation)
Beyond direct enzyme inhibition, small molecules can influence cellular behavior by modulating complex signaling pathways.
Antioxidant Pathways: The 5-hydroxy-benzofuran moiety is a well-established antioxidant scaffold, structurally related to Vitamin E. nih.gov This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. scholarena.com A benzofuran derivative, MBPTA, was found to protect neuronal cells from oxidative stress by inhibiting the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov Furthermore, theoretical studies on benzofuran derivatives have identified the Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms as the primary pathways for their free radical scavenging activity. scholarena.com Benzofuran-pyrazole hybrids have also demonstrated significant antioxidant capacity in DPPH radical scavenging assays. nih.govresearchgate.net
Anti-Angiogenic Modulation: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily driven by signals such as Vascular Endothelial Growth Factor (VEGF). healthline.comyoutube.com Anti-angiogenic agents often work by inhibiting the VEGF signaling pathway in endothelial cells. While not studied for the title compound, other heterocyclic molecules like benzophenone (B1666685) and benzimidazole (B57391) derivatives have been shown to exert anti-angiogenic effects. nih.govnih.gov These compounds suppress the proliferation, migration, and tube formation of endothelial cells in response to VEGF. nih.gov Given these precedents, the this compound scaffold represents a potential starting point for the design of novel anti-angiogenic agents.
Mechanistic Understanding of Antimicrobial Effects (e.g., Cell Wall/Membrane Damage, interaction with bacterial proteins)
Benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties, acting through various mechanisms to inhibit bacterial growth. nih.govnih.govrsc.org
Cell Wall/Membrane Damage: A common mechanism for antimicrobial agents is the disruption of the bacterial cell wall or membrane, leading to a loss of structural integrity and cell lysis. Although not specifically demonstrated for this compound, some potent benzofuran ketoxime derivatives have shown excellent activity against pathogenic bacteria like S. aureus with very low minimum inhibitory concentrations (MIC). nih.gov This suggests that interference with the cell envelope is a plausible mechanism of action for this class of compounds.
Interaction with bacterial proteins: A more specifically identified mechanism for benzofuran-based antimicrobials is the direct inhibition of essential bacterial enzymes. As detailed in section 6.1.1, the inhibition of DNA gyrase B by benzofuran-pyrazole hybrids is a well-documented example. nih.govmdpi.comresearchgate.net This targeted interaction disrupts DNA replication and leads to bacterial cell death. Furthermore, proteomic analyses of bacteria treated with novel benzofuran derivatives containing disulfide moieties revealed that the compounds impact multiple biological processes, confirming that they interact with a range of bacterial proteins to exert their effect. acs.org
Table 2: Antimicrobial Activity of Structurally Related Benzofuran Derivatives
| Compound Class | Bacterial Strain | Compound Example | Activity (MIC) | Reference |
|---|---|---|---|---|
| Benzofuran Ketoxime | S. aureus | Compound 38 | 0.039 µg/mL | nih.gov |
| Benzofuran-Triazole Hybrid | B. subtilis | Compound 10b | 1.25 µg/mL | nih.gov |
| Benzofuran-Triazole Hybrid | E. coli | Compound 10a | 1.80 µg/mL | nih.gov |
| Benzofuran-Disulfide Hybrid | X. oryzae pv oryzae (Xoo) | Compound V40 | 0.28 µg/mL (EC₅₀) | acs.org |
In Vitro Selectivity and Specificity Profiling
The therapeutic utility of a compound often depends on its selectivity, or its ability to interact with a desired target while avoiding off-target interactions that could cause side effects. The benzofuran scaffold has shown potential for achieving such selectivity.
For example, in the context of cholinesterase inhibitors, certain benzo[b]thiophene-chalcone derivatives display marked selectivity for BChE over AChE. nih.gov This is significant because BChE becomes more prominent in the later stages of Alzheimer's disease. In cancer research, some benzofuran derivatives have demonstrated selective cytotoxicity toward cancer cell lines while being less toxic to normal cells. mdpi.com Further illustrating this principle, benzofuran-sulfonamide hybrids were found to be highly selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII over the ubiquitous cytosolic isoforms I and II. nih.gov This capacity for selective inhibition suggests that the this compound scaffold could be chemically modified to develop highly specific agents for a given biological target.
Advanced Material Science and Non Medicinal Applications of 2 Thiophen 3 Yl 1 Benzofuran 5 Ol Derivatives
Applications in Organic Electronics and Optoelectronic Devices
The conjugated molecular framework of thiophene (B33073) and benzofuran (B130515) derivatives makes them prime candidates for applications in organic electronics. The ability to tune their electronic properties through synthetic modification allows for the development of materials tailored for specific optoelectronic functions. nih.govacs.org Benzofuran derivatives containing a thiophene ring are recognized for their crucial role in creating highly efficient materials for organic photovoltaics and field-effect transistors. nih.govacs.org
Organic Photovoltaics (OPVs)
In the field of solar energy, derivatives based on the thiophene-benzofuran scaffold have shown considerable promise. Specifically, compounds based on thieno[2,3-f]benzofuran (BDF) have been identified as highly effective polycyclic aromatic hydrocarbon modules for photovoltaic materials. nih.govacs.org These materials possess a highly planarized structure, strong electron-donating capabilities, and a wide spectral response range, which are all advantageous for use in organic solar cells. nih.govacs.org The incorporation of fused-thiophene units is a key strategy for enhancing the performance of organic solar cells, as it can lead to a red-shift in the intramolecular charge transfer band and improved photovoltaic stability. mdpi.com The structural versatility and inherent charge transport behavior of thiophene-based conjugated systems have made them a major focus in the development of high-performance organic solar cells. rsc.org
Field-Effect Transistors (FETs)
The charge-carrier mobility of thiophene-based compounds has positioned them as a benchmark for p-type organic semiconductors in organic field-effect transistors (OFETs). researchgate.net Research has demonstrated that oligomers featuring thiophene or furan (B31954) units and end-capped with benzofuran moieties can function effectively as p-type semiconducting layers in OFETs. researchgate.net Fused thiophene systems, such as those involving benzofuran, are actively explored for their potential in transistor applications. nih.govacs.org The performance of such devices is highly dependent on the molecular orbital energies, geometry, and packing of the semiconductor molecules. rsc.org Studies on various thiophene derivatives have shown their utility in advanced functional materials, including semiconductors for organic field-effect transistors. researchgate.net
Fluorescent Scaffolds
The extended π-conjugated system present in thiophene-benzofuran derivatives often imparts fluorescent properties. nih.govscienceopen.com Research into related scaffolds has shown that these molecules can serve as a basis for developing highly luminescent materials. nih.gov While many thiophene-based materials have historically shown low emission quantum yields, recent strategies have led to the development of highly emissive compounds. rsc.org For example, studies on related thiophene-benzothiazole derivatives have focused on creating materials with high fluorescence quantum yields for various applications. researchgate.netresearchgate.net The fluorescence of these compounds can be modulated by changing the chemical structure or the surrounding environment, making them suitable for use as fluorescent probes and in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
Chemical Sensing and Detection
The inherent fluorescence of certain thiophene-benzofuran derivatives provides a foundation for their use in chemical sensing. The principle relies on the modulation of fluorescence upon interaction with a target analyte. A pertinent example is the development of a thiophene-appended benzothiazole (B30560) compound as a ratiometric fluorescent probe for the detection of metal ions such as cadmium (Cd²⁺) and copper (Cu²⁺). nih.gov In such systems, the thiophene-based unit acts as the fluorophore, and its emission spectrum changes upon binding to the ion, allowing for quantitative detection with a very low limit of detection. nih.gov This chemosensor demonstrated excellent water tolerance and stability across a range of pH values, making it suitable for real-time sample analysis. nih.gov By analogy, the 2-(thiophen-3-yl)-1-benzofuran-5-ol scaffold holds similar potential for the development of selective and sensitive chemical sensors.
Catalytic Applications
While the synthesis of this compound and its derivatives often relies on metal-catalyzed reactions to construct the heterocyclic rings nih.govacs.org, a review of the scientific literature indicates a lack of studies where these compounds are themselves used as catalysts. Currently, their primary role in this context is as a target product of catalysis rather than an active catalytic agent.
Agricultural Applications (e.g., Nematicidal Agents)
A significant non-medicinal application of derivatives based on the 2-(thiophen-3-yl)-1-benzofuran scaffold is in agriculture as nematicidal agents. Research has identified derivatives of benzofuran-2-yl(thiophen-2-yl)methanone as potent compounds against the root-knot nematode Meloidogyne incognita, a major agricultural pest. ccspublishing.org.cn
Structure-activity relationship (SAR) studies revealed that the carbonyl group linking the benzofuran and thiophene rings is crucial for nematicidal activity. ccspublishing.org.cn The position of substituents on the benzofuran ring also plays a critical role. It was found that halogen substituents at the 5-position of the benzofuran ring, particularly fluorine, significantly enhance the nematicidal effect compared to the unsubstituted compound. ccspublishing.org.cn For instance, the derivative with a fluorine atom at the 5-position (Compound 23 in the study) exhibited the most potent in vitro activity. ccspublishing.org.cn These findings suggest that the benzofuran structure containing a 2-carbonyl thiophene is a promising lead for the development of new and effective nematicides. ccspublishing.org.cn
Below is a data table summarizing the in vitro nematicidal activity of selected benzofuran-2-yl(thiophen-2-yl)methanone derivatives against M. incognita.
Table 1: Nematicidal Activity of Benzofuran-Thiophene Derivatives
| Compound ID (in source) | Fused Ring | Aromatic Ring | Substituent (R¹) | LC₅₀ at 72h (mg/L) ccspublishing.org.cn |
|---|---|---|---|---|
| 2 | Benzofuran | Furan | H | 19.46 |
| 3 | Benzofuran | Thiophene | H | 13.42 |
| 9 | Benzothiophene | Thiophene | H | 18.04 |
| 13 | Benzothiazole | Thiophene | H | 27.47 |
| 18 | Benzofuran | Thiophene | 5-Cl | 4.31 |
| 19 | Benzofuran | Thiophene | 5-Br | 5.67 |
| 23 | Benzofuran | Thiophene | 5-F | 3.20 |
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives, including those containing a thiophene (B33073) ring, is a cornerstone of their study and application. rsc.orgnih.gov Historically, methods such as the Perkin reaction and the intramolecular cyclization of substituted phenols have been employed. However, the drive for greater efficiency, milder reaction conditions, and higher yields has led to the exploration of new synthetic routes.
Recent advancements have seen the rise of palladium- and copper-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, for the construction of the benzofuran core. nih.gov Palladium-catalyzed tandem reactions, for instance, have been developed for the synthesis of 2-aroyl benzofurans from 2-(2-acylphenoxy)acetonitriles and arylboronic acids. rsc.org These methods offer excellent chemoselectivity and are compatible with a wide range of functional groups. rsc.org Radical cyclization cascades and proton quantum tunneling are also emerging as powerful tools for constructing complex benzofuran systems with high yields and fewer side reactions. rsc.org
Future efforts will likely focus on the development of even more atom-economical and environmentally benign synthetic strategies. This includes the use of novel catalysts, exploration of one-pot multi-component reactions, and the application of flow chemistry to enable continuous and scalable production. The synthesis of asymmetrically substituted benzofuran derivatives also remains a significant challenge and an area ripe for innovation.
Integration of Advanced Characterization with Computational Design for Structure-Function Relationships
Understanding the relationship between the molecular structure of 2-(Thiophen-3-yl)-1-benzofuran-5-ol and its functional properties is paramount for its rational design and application. Advanced characterization techniques are indispensable in this endeavor. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry are routinely used to confirm the structure of newly synthesized derivatives. nih.govresearchgate.net
Computational modeling, particularly Density Functional Theory (DFT), has become an increasingly powerful tool for predicting the electronic and optical properties of benzofuran derivatives. researchgate.net These computational studies can provide insights into the molecular orbitals (HOMO and LUMO), which are crucial for understanding the photophysical behavior of these compounds. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, often coupled with molecular docking, are being employed to predict the biological activity of thiophene and benzofuran derivatives. nih.gov These models can identify key structural features responsible for a compound's activity and guide the design of new, more potent analogues. nih.gov
The future in this area lies in the seamless integration of these advanced characterization techniques with sophisticated computational models. This synergistic approach will enable a deeper understanding of structure-function relationships, facilitating the in silico design of molecules with tailored properties before their synthesis, thereby saving time and resources.
Elucidation of Complex Molecular Mechanisms in Biological Systems
Benzofuran and thiophene derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov For instance, certain benzofuran derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase (MAO), which is implicated in neurological disorders. nih.gov Others have shown promise as dual inhibitors of PI3K and VEGFR-2, key targets in cancer therapy. nih.govnih.govresearchgate.net
A significant challenge and a major direction for future research is the detailed elucidation of the molecular mechanisms underlying these biological effects. This involves identifying the specific cellular targets and signaling pathways that are modulated by this compound and its derivatives. Techniques such as pro-oxidative effect analysis, caspase activity assays, and cell cycle analysis are being used to unravel the apoptotic pathways induced by these compounds in cancer cells. mdpi.com
Future investigations will likely employ a combination of "omics" approaches (genomics, proteomics, metabolomics) to gain a comprehensive understanding of the cellular response to these compounds. The identification of specific protein targets and the characterization of their binding interactions through techniques like X-ray crystallography and cryo-electron microscopy will be crucial for understanding their mechanism of action at a molecular level.
Exploration of Multifunctional Materials Applications
The unique photophysical properties of benzofuran derivatives containing a thiophene ring make them attractive candidates for applications in materials science. Benzothieno[3,2-b]benzofuran (BTBT) derivatives, for example, are key components in the development of highly efficient organic photovoltaics and field-effect transistors. nih.gov The inherent fluorescence of some benzofuran-decorated compounds has led to their use in organic light-emitting diodes (OLEDs), with some single-emitter devices capable of producing white light. researchgate.net
The exploration of this compound and its derivatives for multifunctional materials applications is a promising avenue for future research. This could include their use as:
Organic semiconductors: The extended π-conjugation provided by the thiophene and benzofuran rings is conducive to charge transport.
Fluorescent sensors: The sensitivity of their fluorescence to the local environment could be harnessed for the detection of specific ions or molecules.
Non-linear optical materials: The delocalized electronic structure of these compounds may give rise to significant non-linear optical properties.
Future work will involve the synthesis of novel derivatives with tailored electronic and optical properties, as well as their incorporation into various device architectures to evaluate their performance.
Rational Design of Derivatives for Specific Academic Targets
The versatility of the 2-(thiophen-3-yl)-1-benzofuran scaffold allows for the rational design of derivatives with specific academic targets in mind. By modifying the substituents on both the thiophene and benzofuran rings, researchers can fine-tune the properties of the molecule to interact with a particular biological target or to achieve a desired material property.
For example, in the context of drug discovery, the principles of molecular hybridization can be used to combine the 2-(thiophen-3-yl)-1-benzofuran core with other pharmacophores to create novel hybrid molecules with enhanced activity or a dual mode of action. researchgate.net Conformational restriction strategies can also be employed to lock the molecule into a specific bioactive conformation, thereby increasing its potency and selectivity for a particular target. nih.gov
In materials science, the rational design of derivatives could involve the introduction of specific functional groups to control the self-assembly and packing of the molecules in the solid state, which is crucial for optimizing the performance of organic electronic devices. The systematic investigation of structure-property relationships will continue to be a guiding principle in the design of new derivatives for a wide range of academic and, ultimately, practical applications.
Q & A
Q. What are the standard synthetic routes for 2-(Thiophen-3-yl)-1-benzofuran-5-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling thiophene derivatives with benzofuran precursors. A common approach is to use 1,4-dioxane as a solvent and benzoylisothiocyanate for cyclization, as described in analogous benzofuran syntheses . Optimization may include:
- Catalyst selection : Acidic or oxidative catalysts (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone) improve cyclization efficiency .
- Solvent effects : Polar aprotic solvents (e.g., hexafluoropropan-2-ol) enhance reaction rates and yields .
- Temperature control : Room-temperature stirring overnight minimizes side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm regioselectivity. For example, thiophene protons typically appear at δ 6.7–7.3 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereoelectronic effects, such as planarity of the benzofuran-thiophene system . Software like SHELXL refines structural models .
- Mass Spectrometry : HRMS validates molecular weight and isotopic patterns .
Q. Why is the benzofuran-thiophene scaffold pharmacologically significant?
Methodological Answer: Benzofuran-thiophene hybrids exhibit bioactivity due to:
- Electron-rich motifs : The thiophene sulfur and benzofuran oxygen enable π-π stacking and hydrogen bonding with biological targets .
- Structural mimicry : Analogues interfere with enzyme active sites (e.g., kinases) or DNA replication machinery .
- Case Study : Derivatives with sulfanyl or fluoro substituents show antiviral and anticancer properties in vitro .
Advanced Research Questions
Q. How can contradictions in crystallographic and computational structural data be resolved?
Methodological Answer: Discrepancies often arise from:
- Packing effects : Crystal lattice forces may distort bond angles vs. gas-phase DFT calculations. Use Mercury CSD to compare packing patterns .
- Dynamic effects : Molecular dynamics simulations account for conformational flexibility missed in static models .
- Validation : Cross-check with spectroscopic data (e.g., NOE correlations in NMR) .
Q. What strategies are recommended for designing bioactivity studies with this compound?
Methodological Answer:
- Target selection : Prioritize enzymes with hydrophobic pockets (e.g., cytochrome P450) based on the compound’s lipophilicity (LogP ≈ 2.37) .
- Dose optimization : Use IC50 assays with a gradient (e.g., 0.1–100 μM) to balance efficacy and cytotoxicity .
- Controls : Include structurally similar inert analogues (e.g., non-fluorinated derivatives) to isolate electronic effects .
Q. How can isotopic labeling (e.g., 18F) aid in tracking this compound’s pharmacokinetics?
Methodological Answer:
- Synthetic route : Incorporate 18F via nucleophilic aromatic substitution on halogenated precursors .
- Imaging applications : PET scans quantify biodistribution in preclinical models. For example, 18F-labeled benzofurans show blood-brain barrier penetration .
- Challenges : Short 18F half-life (110 min) requires rapid purification and administration .
Q. What computational tools validate experimental data for this compound?
Methodological Answer:
- Docking studies : AutoDock Vina predicts binding affinities to targets like COX-2 .
- DFT calculations : Gaussian software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Database mining : Use Cambridge Structural Database (CSD) via Mercury to benchmark bond lengths/angles .
Q. How can green chemistry principles improve the synthesis of this compound?
Methodological Answer:
- Solvent substitution : Replace 1,4-dioxane with biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Catalyst recycling : Immobilize lipases on silica supports for esterification steps, reducing waste .
- Energy efficiency : Microwave-assisted synthesis reduces reaction times from hours to minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
